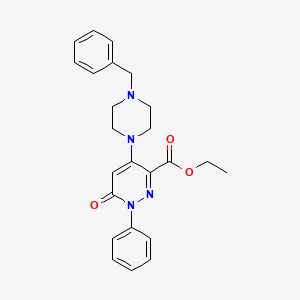
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a cyclopropyl group, a pyrazole ring, and a carboxamide functional group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
-
Formation of the Cyclopropyl Intermediate: : The synthesis begins with the preparation of a cyclopropyl intermediate. This can be achieved through the reaction of cyclopropylmethyl bromide with formaldehyde in the presence of a base such as sodium hydroxide to yield 1-(hydroxymethyl)cyclopropane.
-
Pyrazole Ring Formation: : The next step involves the formation of the pyrazole ring. This can be done by reacting 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the cyclopropyl intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxymethyl group in the cyclopropyl moiety can undergo oxidation to form a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
-
Substitution: : The methoxy group on the pyrazole ring can undergo nucleophilic substitution reactions. For example, it can be replaced by a halogen using reagents like phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Phosphorus tribromide (PBr₃) in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of 1-(carboxycyclopropyl)methyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.
Reduction: Formation of N-((1-(aminomethyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.
Substitution: Formation of N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-bromo-1-methyl-1H-pyrazole-4-carboxamide.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be used to study the effects of cyclopropyl and pyrazole derivatives on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound has potential as a drug candidate due to its structural features. The presence of the pyrazole ring, in particular, is known to impart various biological activities, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methyl-1H-pyrazole-4-carboxamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methoxy-1H-pyrazole-4-carboxamide: Similar structure but without the methyl group on the pyrazole ring, potentially altering its chemical properties.
Uniqueness
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-14-5-8(10(13-14)17-2)9(16)12-6-11(7-15)3-4-11/h5,15H,3-4,6-7H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDIQVBVCNTACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
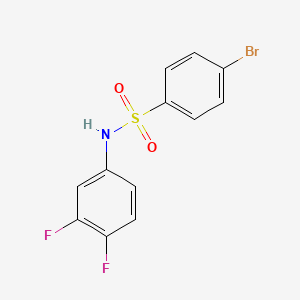
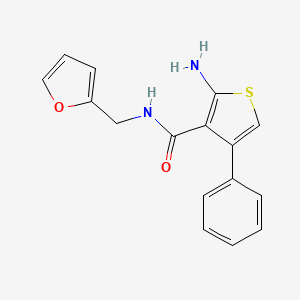
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2941479.png)
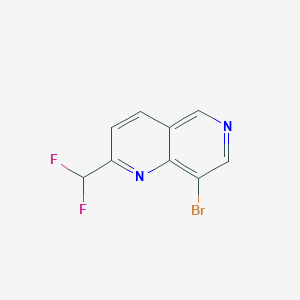
![1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclopentan-1-ol](/img/structure/B2941483.png)
![(2E)-3-(furan-3-yl)-N-propyl-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2941484.png)
![N'-(4-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2941486.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2941487.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2941488.png)
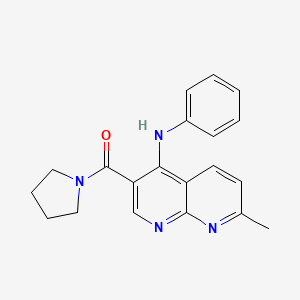
![2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2941492.png)
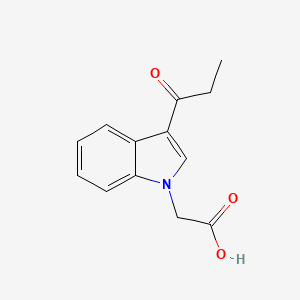
![N-ethyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2941495.png)
